Cerivastatin-D3, Sodium Salt Cerivastatin-D3, Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16600515
InChI: InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1/i5D3;
SMILES:
Molecular Formula: C26H33FNNaO5
Molecular Weight: 484.5 g/mol

Cerivastatin-D3, Sodium Salt

CAS No.:

Cat. No.: VC16600515

Molecular Formula: C26H33FNNaO5

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

Cerivastatin-D3, Sodium Salt -

Specification

Molecular Formula C26H33FNNaO5
Molecular Weight 484.5 g/mol
IUPAC Name sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2,6-di(propan-2-yl)-5-(trideuteriomethoxymethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Standard InChI InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1/b11-10+;/t19-,20-;/m1./s1/i5D3;
Standard InChI Key GPUADMRJQVPIAS-ARMPMJDMSA-M
Isomeric SMILES [2H]C([2H])([2H])OCC1=C(C(=C(N=C1C(C)C)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F.[Na+]
Canonical SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Cerivastatin-D3 Sodium Salt ((3R,5S,6E)-7-[4-(4-fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-[(methoxy-d₃)-methyl]-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid sodium salt) is distinguished by three deuterium atoms replacing hydrogens in its methoxy group . The sodium salt form enhances aqueous solubility, critical for its use in biological assays.

Molecular Formula and Weight

Discrepancies exist between sources regarding molecular weight. PubChem reports 500.5 g/mol for C₂₆H₃₀D₃FNNaO₆ , whereas LGC Standards cites 484.551 g/mol for C₂₆D₃H₃₀FNNaO₅ . This variance likely arises from differences in oxygen count (O₆ vs. O₅), possibly reflecting distinct salt forms or isotopic labeling positions. Table 1 consolidates key molecular data:

PropertyPubChem LGC Standards
Molecular FormulaC₂₆H₃₀D₃FNNaO₆C₂₆D₃H₃₀FNNaO₅
Molecular Weight (g/mol)500.5484.551
Deuterium PositionMethoxy groupUnspecified (likely methoxy)

Synthesis and Isotopic Labeling

Deuterium incorporation occurs at the methoxy (-OCH₃ → -OCD₃) group via halogen-deuterium exchange or catalytic deuteration methods. This modification minimally alters the molecule’s physicochemical properties while providing a distinct mass shift (+3 Da) for MS detection . The sodium salt form is synthesized through neutralization of the carboxylic acid with sodium hydroxide, enhancing stability and solubility .

Applications in Pharmaceutical Research

As a stable isotope-labeled internal standard, Cerivastatin-D3 Sodium Salt enables precise quantification of cerivastatin in plasma, serum, and urine via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use mitigates matrix effects and ion suppression, improving assay accuracy . Recent studies leverage this compound to investigate cerivastatin’s pharmacokinetics, particularly its metabolism to active hydroxy metabolites .

Physical and Chemical Properties

Key physicochemical properties include:

  • Melting Point: 110–112°C

  • Solubility: Soluble in methanol and water (≥10 mg/mL)

  • Storage: -20°C under inert atmosphere (argon or nitrogen)

  • Appearance: White to pale yellow solid

The compound’s instability at room temperature necessitates stringent storage conditions to prevent degradation, particularly of the lactone ring and hydroxyl groups .

Analytical Challenges and Discrepancies

The molecular weight discrepancy between sources highlights the need for rigorous batch-specific characterization. Researchers must verify parameters via HRMS and elemental analysis when acquiring this compound. Differences in oxygen count (e.g., O₅ vs. O₆) may reflect alternate salt forms or synthesis pathways, underscoring the importance of supplier documentation .

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